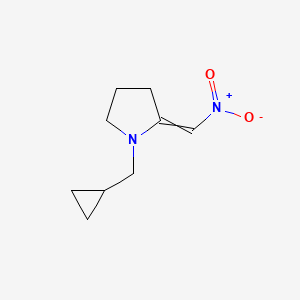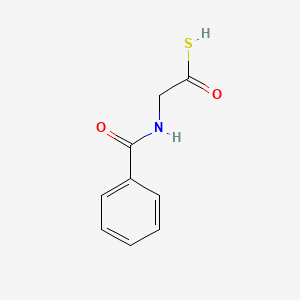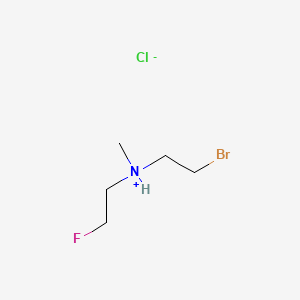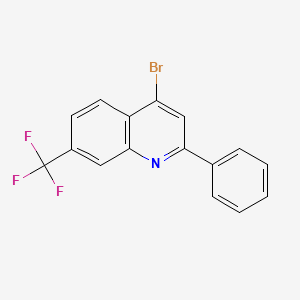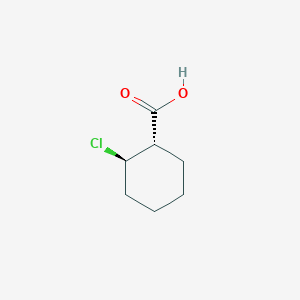
Cyclohexanecarboxylic acid, 2-chloro-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 2-chloro-, trans- is an organic compound with the molecular formula C7H11ClO2 It is a derivative of cyclohexanecarboxylic acid, where a chlorine atom is substituted at the 2-position in the trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxylic acid, 2-chloro-, trans- can be synthesized through several methods. One common approach involves the chlorination of cyclohexanecarboxylic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows:
-
Chlorination with Thionyl Chloride
- Cyclohexanecarboxylic acid is reacted with thionyl chloride.
- The reaction is carried out under reflux conditions.
- The product is purified through distillation or recrystallization.
-
Chlorination with Phosphorus Trichloride
- Cyclohexanecarboxylic acid is reacted with phosphorus trichloride.
- The reaction is conducted at elevated temperatures.
- The product is isolated and purified similarly to the thionyl chloride method.
Industrial Production Methods
In industrial settings, the production of cyclohexanecarboxylic acid, 2-chloro-, trans- may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxylic acid, 2-chloro-, trans- undergoes various chemical reactions, including:
-
Substitution Reactions
- The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
- Common reagents: Sodium hydroxide (NaOH), ammonia (NH3).
-
Reduction Reactions
- The compound can be reduced to cyclohexanecarboxylic acid using reducing agents.
- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
-
Oxidation Reactions
- The compound can be oxidized to form cyclohexanone derivatives.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Substitution: Cyclohexanecarboxylic acid derivatives with different functional groups.
Reduction: Cyclohexanecarboxylic acid.
Oxidation: Cyclohexanone derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, 2-chloro-, trans- has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in studies of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of bioactive compounds.
-
Medicine
- Explored for its potential therapeutic properties.
- Used in the synthesis of pharmaceutical intermediates.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins.
Wirkmechanismus
The mechanism of action of cyclohexanecarboxylic acid, 2-chloro-, trans- depends on its specific application
-
Molecular Targets
- Enzymes: The compound may inhibit or activate specific enzymes.
- Receptors: It may bind to receptors and modulate their activity.
-
Pathways Involved
- Signal Transduction: The compound can influence cellular signaling pathways.
- Metabolic Pathways: It may affect metabolic processes by interacting with key enzymes.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanecarboxylic acid, 2-chloro-, trans- can be compared with other similar compounds, such as:
-
Cyclohexanecarboxylic Acid
- Lacks the chlorine substitution.
- Different reactivity and applications.
-
Cyclohexanecarboxylic Acid, 2-chloro- (cis-)
- Different stereochemistry (cis- instead of trans-).
- May exhibit different physical and chemical properties.
-
Chlorocyclohexane
- Chlorine substitution on the cyclohexane ring without the carboxylic acid group.
- Different reactivity and applications.
Conclusion
Cyclohexanecarboxylic acid, 2-chloro-, trans- is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in scientific studies.
Eigenschaften
CAS-Nummer |
26041-69-0 |
|---|---|
Molekularformel |
C7H11ClO2 |
Molekulargewicht |
162.61 g/mol |
IUPAC-Name |
(1S,2R)-2-chlorocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11ClO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4H2,(H,9,10)/t5-,6-/m1/s1 |
InChI-Schlüssel |
UOYCVJQBIVUXEK-PHDIDXHHSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)C(=O)O)Cl |
Kanonische SMILES |
C1CCC(C(C1)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(1-Phenylpyrazol-4-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium;iodide](/img/structure/B13755845.png)
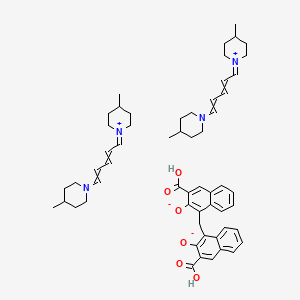


![(S)-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13755869.png)
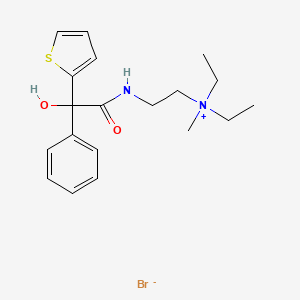
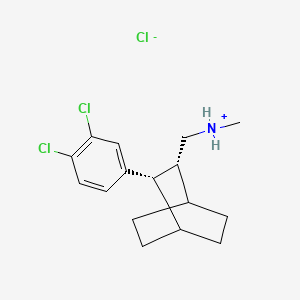

![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)
